molecular formula C21H21ClN4O3S B2502720 4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride CAS No. 1215645-45-6

4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride

Cat. No.: B2502720
CAS No.: 1215645-45-6
M. Wt: 444.93
InChI Key: SFPXXUYSGDIPFX-UHFFFAOYSA-N
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Description

4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride is a synthetic small molecule of significant interest for early-stage pharmacological and biochemical research. Its complex structure incorporates a [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a motif often associated with bioactive compounds, fused with a substituted benzamide. The molecule is furnished with a polar 3-(dimethylamino)propyl side chain and a terminal cyano group, characteristics that can influence its solubility, cellular permeability, and binding affinity. This specific molecular architecture suggests potential as a versatile scaffold for probing protein-protein interactions or as a candidate inhibitor for various kinases and other enzymatic targets. Researchers can utilize this compound as a key chemical tool in high-throughput screening campaigns, target validation studies, and mechanism-of-action investigations, particularly in oncology and neurological disease research. As with all our biochemicals, this product is supplied with guaranteed high purity and stability. This product is labeled with For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S.ClH/c1-24(2)8-3-9-25(20(26)15-6-4-14(12-22)5-7-15)21-23-16-10-17-18(28-13-27-17)11-19(16)29-21;/h4-7,10-11H,3,8-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPXXUYSGDIPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as dimethylamine, propylamine, and various benzothiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide core and the dioxolobenzothiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with pyrazole carboxamides (e.g., 3a–3p in ) and triazole-thiones (e.g., 6h in ). Below is a detailed comparison:

Structural Features
Compound Class Core Structure Key Substituents Salt Form
Target Compound Benzamide + benzothiazole Cyano, [1,3]dioxolo[4,5-f]benzothiazole, 3-(dimethylamino)propyl Hydrochloride
Pyrazole Carboxamides (3a–3p) Pyrazole-carboxamide Chloro, aryl (phenyl, p-tolyl, 4-fluorophenyl), methyl Neutral
Triazole-Thione (6h) Triazole + benzoxazole Chlorophenyl, methylphenyl, thione Neutral

Key Differences :

  • The target compound’s benzothiazole-dioxolane system introduces rigidity and electron-rich regions, contrasting with the planar pyrazole or triazole cores.
  • The dimethylaminopropyl chain in the target compound may enhance solubility and receptor binding compared to simpler alkyl/aryl substituents in analogs.
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)
Target Compound Not reported ~500 (estimated) ~3.5 (moderate)
3a (Pyrazole Carboxamide) 133–135 402.8 3.8
3d (Fluorophenyl analog) 181–183 422.8 3.6
6h (Triazole-Thione) Not reported 418.9 4.2

Key Trends :

  • Chloro and fluorophenyl substituents increase melting points in pyrazole derivatives (3a: 133°C vs. 3d: 181°C) due to enhanced intermolecular interactions.
  • The target compound’s hydrochloride salt likely reduces its LogP compared to neutral analogs, improving aqueous solubility.
Spectroscopic Data
Compound IR (cm⁻¹) ^1H-NMR (δ, ppm)
Target Compound Not reported Expected signals: ~8.1 (aromatic), 2.6 (CH3)
3a (Pyrazole Carboxamide) Not reported 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
6h (Triazole-Thione) 3390 (NH), 1243 (C=S) 9.55 (s, 1H), 6.86–7.26 (m, 12H), 2.59 (s, 3H)

Insights :

  • The target compound’s benzothiazole-dioxolane system would produce distinct downfield shifts in ^1H-NMR compared to pyrazole/triazole analogs.
  • IR data for 6h highlights the thione group (C=S at 1243 cm⁻¹), absent in the target compound .

Biological Activity

The compound 4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride is a derivative of benzothiazole and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C21H21ClN4O3S
  • Molecular Weight : 444.9 g/mol
  • CAS Number : 1215645-45-6

Antitumor Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antitumor activity. The compound has been evaluated for its efficacy against various cancer cell lines, particularly lung cancer cells such as A549, HCC827, and NCI-H358.

  • Cell Viability Assays :
    • The compound was tested using MTS cytotoxicity assays in both 2D and 3D cell culture systems.
    • Results showed that it effectively inhibited cell proliferation with IC50 values indicating potent activity (HCC827 IC50 = 6.26 ± 0.33 μM; NCI-H358 IC50 = 6.48 ± 0.11 μM) in 2D assays while exhibiting reduced effectiveness in 3D cultures (HCC827 IC50 = 20.46 ± 8.63 μM; NCI-H358 IC50 = 16.00 ± 9.38 μM) .
  • Mechanism of Action :
    • The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is a common pathway for many antitumor agents .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Testing Methodology :
    • Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines.
    • The compound showed notable efficacy against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
  • Activity Profile :
    • Certain derivatives of benzothiazole have been reported to possess broad-spectrum antimicrobial activity, which is attributed to their ability to disrupt bacterial cell walls or interfere with metabolic processes .

Comparative Analysis of Biological Activities

Activity TypeCompound TestedIC50 Values (μM)Notes
AntitumorHCC8276.26 ± 0.33High efficacy in 2D culture
NCI-H3586.48 ± 0.11Reduced efficacy in 3D culture
AntimicrobialE. coliNot specifiedEffective against Gram-negative bacteria
S. aureusNot specifiedEffective against Gram-positive bacteria

Case Studies and Research Findings

  • Study on Benzothiazole Derivatives :
    • Research highlighted that benzothiazole derivatives are vital in medicinal chemistry due to their diverse biological activities including anti-tubercular and anti-cancer properties .
    • The presence of cyano and amidino groups in the structure enhances their pharmacological profile.
  • Clinical Relevance :
    • Some benzothiazole compounds have advanced to clinical trials due to their promising activity profiles, suggesting that derivatives like the one discussed may also hold therapeutic potential .

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